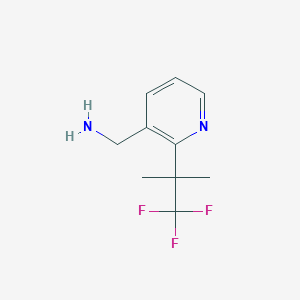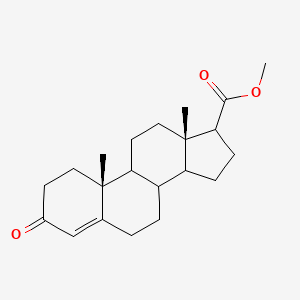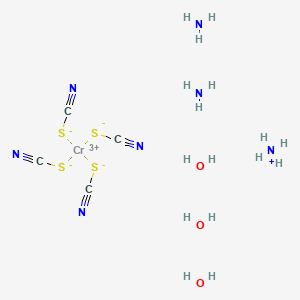
Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reinecke salt can be synthesized by reacting ammonium thiocyanate with chromium(III) chloride in the presence of ammonia . The reaction typically takes place in an aqueous solution, and the product is crystallized from the solution by cooling . The reaction conditions include maintaining a temperature between 30°C and 0°C while working under artificial light to prevent decomposition .
Industrial Production Methods
In industrial settings, Reinecke salt is produced by a similar method, but on a larger scale. The process involves the controlled addition of ammonium thiocyanate to a solution of chromium(III) chloride and ammonia, followed by crystallization and purification steps . The product is then dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Reinecke salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Reinecke salt can participate in redox reactions where the chromium(III) ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The thiocyanate ligands in Reinecke salt can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in redox reactions involving Reinecke salt.
Substituting Agents: Ligands such as chloride or nitrate can be used to substitute the thiocyanate ligands in Reinecke salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Reinecke salt with hydrogen peroxide can produce chromium(VI) compounds . Substitution reactions can yield various chromium complexes with different ligands .
Aplicaciones Científicas De Investigación
Reinecke salt has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various ions and molecules.
Biological Studies: It is used in studies involving the interaction of metal complexes with biological molecules.
Industrial Applications: Reinecke salt is used in the production of pigments, dyes, and inks.
Mecanismo De Acción
The mechanism by which Reinecke salt exerts its effects involves the interaction of the chromium(III) ion with various ligands and substrates . The molecular targets and pathways involved include the coordination of the chromium(III) ion with ligands such as thiocyanate, ammonia, and other molecules . These interactions can lead to changes in the electronic structure and reactivity of the chromium(III) ion, enabling it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium Hexacyanoferrate(II) Trihydrate:
Ammonium Hexachloroplatinate(IV): This compound is another example of a metal complex with similar coordination chemistry.
Uniqueness
Reinecke salt is unique in its combination of chromium(III) with thiocyanate and ammonia ligands, which gives it distinct chemical properties and reactivity . Its ability to form stable complexes with various ligands makes it a versatile reagent in analytical and industrial chemistry .
Propiedades
Fórmula molecular |
C4H16CrN7O3S4 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
azanium;azane;chromium(3+);tetrathiocyanate;trihydrate |
InChI |
InChI=1S/4CHNS.Cr.3H3N.3H2O/c4*2-1-3;;;;;;;/h4*3H;;3*1H3;3*1H2/q;;;;+3;;;;;;/p-3 |
Clave InChI |
QCFXGRIWIFNPHM-UHFFFAOYSA-K |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.O.O.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


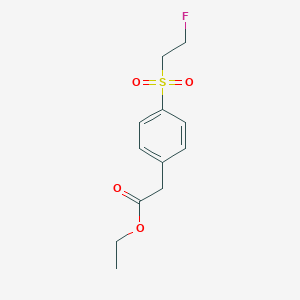
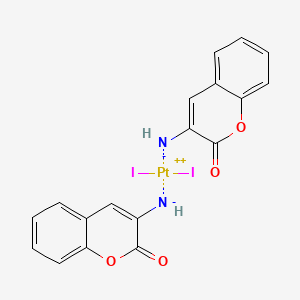
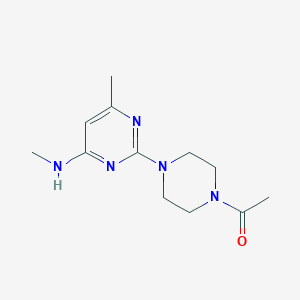
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
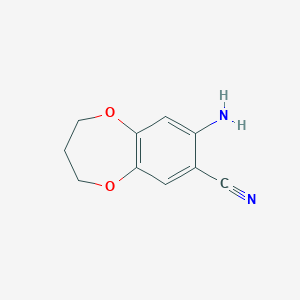
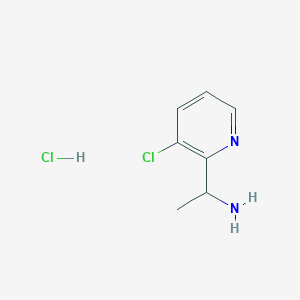
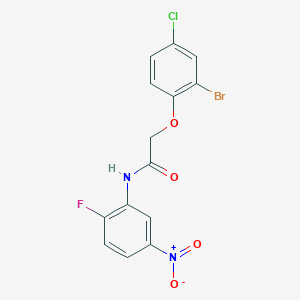
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)
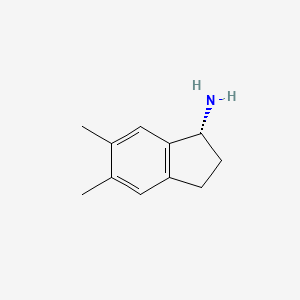
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)

